molecular formula C15H11NO B084616 4,5-Diphenylisoxazole CAS No. 14677-21-5

4,5-Diphenylisoxazole

Cat. No. B084616
CAS RN: 14677-21-5
M. Wt: 221.25 g/mol
InChI Key: PHHYPNOXXPWYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenylisoxazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 4,5-Diphenylisoxazole is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 4,5-Diphenylisoxazole may have anti-inflammatory and analgesic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,5-Diphenylisoxazole are not well established. However, studies have shown that this compound has anti-inflammatory and analgesic effects. In addition, 4,5-Diphenylisoxazole has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,5-Diphenylisoxazole in lab experiments is its high yield synthesis method. This compound is also readily available and easy to handle. However, the main limitation of using 4,5-Diphenylisoxazole is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

For the scientific research of 4,5-Diphenylisoxazole include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action, and developing new synthesis methods and analogs.

Synthesis Methods

The synthesis of 4,5-Diphenylisoxazole involves the reaction of phenylhydrazine and benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then oxidized using potassium permanganate to obtain 4,5-Diphenylisoxazole. This method is widely used in the laboratory for the synthesis of 4,5-Diphenylisoxazole due to its simplicity and high yield.

Scientific Research Applications

4,5-Diphenylisoxazole has a wide range of scientific research applications. It is used as a building block in the synthesis of various biologically active compounds. This compound is also used as a fluorescent probe to study protein-ligand interactions. In addition, 4,5-Diphenylisoxazole is used as a reference standard in analytical chemistry for the detection and quantification of various compounds.

properties

CAS RN

14677-21-5

Product Name

4,5-Diphenylisoxazole

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4,5-diphenyl-1,2-oxazole

InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H

InChI Key

PHHYPNOXXPWYII-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3

Other CAS RN

14677-21-5

synonyms

4,5-Diphenylisoxazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.